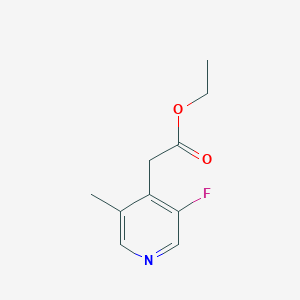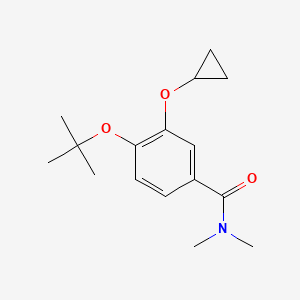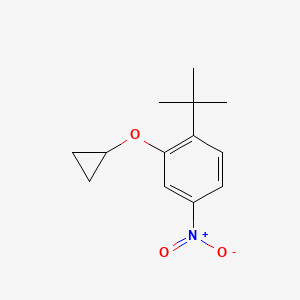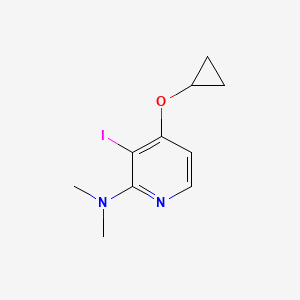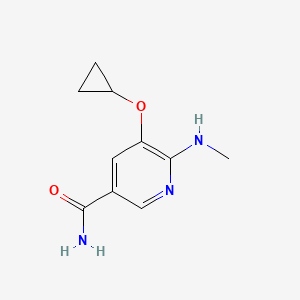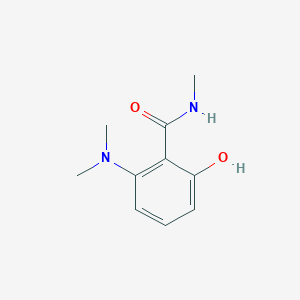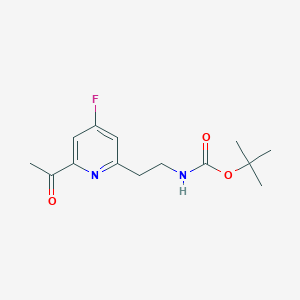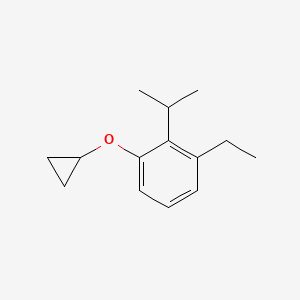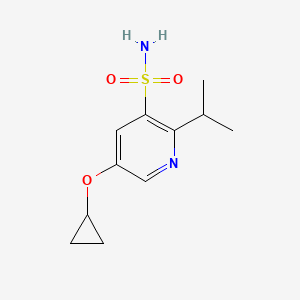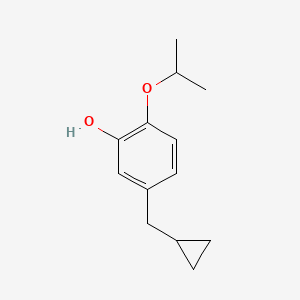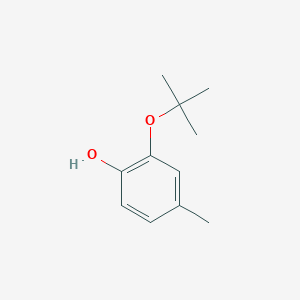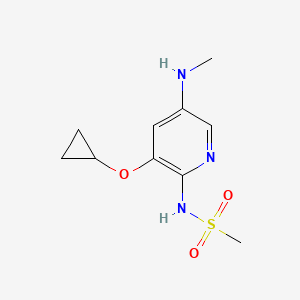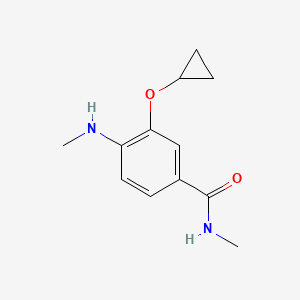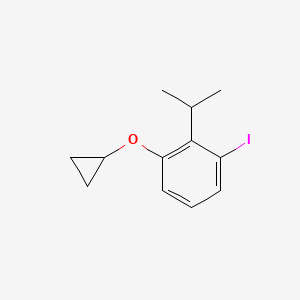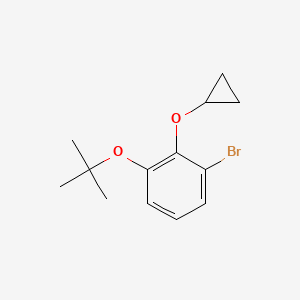
1-Bromo-3-tert-butoxy-2-cyclopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-tert-butoxy-2-cyclopropoxybenzene is an organic compound with the molecular formula C13H17BrO2 and a molecular weight of 285.18 g/mol It features a benzene ring substituted with a bromine atom, a tert-butoxy group, and a cyclopropoxy group
Métodos De Preparación
One common synthetic route involves the bromination of 3-tert-butoxy-2-cyclopropoxybenzene using bromine or a brominating agent under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Bromo-3-tert-butoxy-2-cyclopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using suitable reagents, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Bromo-3-tert-butoxy-2-cyclopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving brominated aromatic compounds.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-tert-butoxy-2-cyclopropoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tert-butoxy and cyclopropoxy groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the desired effects .
Comparación Con Compuestos Similares
1-Bromo-3-tert-butoxy-2-cyclopropoxybenzene can be compared with other similar compounds, such as:
1-Bromo-3-tert-butoxybenzene: Lacks the cyclopropoxy group, which may affect its reactivity and applications.
1-Bromo-2-tert-butoxybenzene: Has a different substitution pattern on the benzene ring, leading to different chemical properties.
1-Bromo-3-cyclopropoxybenzene: Lacks the tert-butoxy group, which can influence its solubility and reactivity.
The unique combination of the bromine atom, tert-butoxy group, and cyclopropoxy group in this compound makes it distinct and valuable for various applications.
Propiedades
Fórmula molecular |
C13H17BrO2 |
|---|---|
Peso molecular |
285.18 g/mol |
Nombre IUPAC |
1-bromo-2-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H17BrO2/c1-13(2,3)16-11-6-4-5-10(14)12(11)15-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
Clave InChI |
IKNJVXROXZRAGE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C(=CC=C1)Br)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


